molecular formula C19H18F3N3O3S B14123935 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14123935
M. Wt: 425.4 g/mol
InChI Key: PCLRTLBYAQVHCK-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of thieno, pyrimidin, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin core. This core can be synthesized through the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . The resulting intermediate is then further reacted with appropriate reagents to introduce the butyl, dioxo, and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidin derivatives and acetamide-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C19H18F3N3O3S

Molecular Weight

425.4 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H18F3N3O3S/c1-2-3-9-24-17(27)16-14(8-10-29-16)25(18(24)28)11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26)

InChI Key

PCLRTLBYAQVHCK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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